molecular formula C17H18N2 B7893665 [(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine

[(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine

Cat. No.: B7893665
M. Wt: 250.34 g/mol
InChI Key: BMUIBNLVJDGVAS-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-6-yl)methylamine is an indole-derived compound with a benzyl group at the 1-position of the indole ring and a methyl-substituted amine group at the 6-position methyl (CH2NHCH3). The benzyl group enhances hydrophobicity, while the methylamine moiety may influence basicity and metabolic stability compared to primary amines .

Properties

IUPAC Name

1-(1-benzylindol-6-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-18-12-15-7-8-16-9-10-19(17(16)11-15)13-14-5-3-2-4-6-14/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUIBNLVJDGVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to (1-Benzyl-1H-indol-6-yl)methylamine exhibit potential antidepressant and anxiolytic effects. Studies on indole derivatives suggest that they may interact with serotonin receptors, which are crucial in mood regulation. For instance, the structural similarity to known serotonin reuptake inhibitors (SSRIs) positions this compound as a candidate for further investigation in treating depression and anxiety disorders .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are significant factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

Psychoactive Substance Research

Novel Psychoactive Substances (NPS)

(1-Benzyl-1H-indol-6-yl)methylamine falls under the category of novel psychoactive substances (NPS), which are often synthesized to mimic the effects of traditional drugs. Its interaction with cannabinoid receptors has been noted, indicating potential use as a synthetic cannabinoid. These compounds can produce effects similar to THC, leading to their exploration as legal alternatives to cannabis .

Case Studies on Usage Patterns

Recent studies have documented the usage patterns of NPS, including those containing indole derivatives. Users often report varying effects, from euphoria to severe adverse reactions, highlighting the need for comprehensive safety assessments . The unpredictable nature of these substances poses challenges for public health and regulatory agencies.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of (1-Benzyl-1H-indol-6-yl)methylamine can be achieved through several chemical reactions involving indole derivatives and benzyl groups. The methodologies employed often include:

  • N-Alkylation Reactions : These reactions facilitate the introduction of alkyl groups into the indole structure.
  • Catalytic Methods : Utilizing catalysts can enhance reaction efficiency and yield.
Synthesis Method Description Yield (%)
N-AlkylationReaction of indole with benzyl halides75
Catalytic ReactionUsing palladium catalysts for coupling reactions85

Regulatory Aspects

Given its classification as a psychoactive substance, regulatory scrutiny is essential. Authorities globally are monitoring compounds like (1-Benzyl-1H-indol-6-yl)methylamine due to their potential for misuse. The rapid emergence of such substances necessitates updated regulations to ensure public safety while allowing scientific research to continue .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-6-yl)methylamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyl and methylamine groups enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1-Benzyl-1H-indol-6-amine

  • Molecular Formula : C15H14N2
  • Key Differences : Lacks the methyl group on the methylamine side chain (NH2 instead of NHCH3).
  • Implications : The absence of the methyl group reduces steric hindrance and increases the amine’s nucleophilicity. However, the primary amine may be more susceptible to oxidation or enzymatic degradation compared to the methyl-substituted analogue .

N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine

  • Molecular Formula : C11H14N2
  • Key Differences : Substitutes the benzyl group at the 1-position with a methyl group.
  • The molecular weight (174.25 g/mol) is significantly lower than the benzyl-containing analogue (236.31 g/mol), which may enhance solubility in polar solvents .

(1H-Indol-6-yl)methylamine

  • Molecular Formula : C10H12N2
  • Key Differences: No substituent at the indole 1-position.
  • Implications : The absence of the benzyl group simplifies the structure, reducing hydrophobicity. This could limit membrane permeability in biological systems but improve aqueous solubility. The compound’s purity (≥95%) and commercial availability suggest its utility as a synthetic intermediate .

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine

  • Molecular Formula : C15H16N2
  • Key Differences : The indole ring is partially hydrogenated (2,3-dihydro), forming an indoline.
  • Implications : Saturation of the indole ring reduces aromaticity, altering electronic conjugation and rigidity. This may affect binding to planar biological targets (e.g., enzymes or receptors) compared to the fully aromatic target compound .

N,N-Diethyl-1H-indol-6-amine

  • Molecular Formula : C12H16N2
  • Key Differences : Features a diethylamine group (N(CH2CH3)2) instead of methylamine.
  • However, this may also reduce solubility in aqueous environments .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(1-Benzyl-1H-indol-6-yl)methylamine C16H16N2 236.31 1-Benzyl, CH2NHCH3 at C6 Enhanced hydrophobicity, moderate basicity
1-Benzyl-1H-indol-6-amine C15H14N2 222.29 1-Benzyl, NH2 at C6 Higher nucleophilicity, lower stability
N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine C11H14N2 174.25 1-Methyl, CH2NHCH3 at C6 Reduced steric bulk, higher solubility
(1H-Indol-6-yl)methylamine C10H12N2 160.22 CH2NHCH3 at C6 Simplified structure, aqueous solubility
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine C15H16N2 224.30 1-Benzyl, saturated C2-C3 bond Altered rigidity, reduced aromaticity
N,N-Diethyl-1H-indol-6-amine C12H16N2 196.27 N(CH2CH3)2 at C6 High lipophilicity, low solubility

Research Findings and Implications

  • Role of Benzyl Group : The benzyl substituent at the indole 1-position enhances hydrophobic interactions, as seen in HIV-inhibitory indoline derivatives . This group may improve binding to hydrophobic pockets in biological targets.
  • Methylamine vs. Primary Amine : Methyl substitution on the amine (CH2NHCH3) likely reduces metabolic oxidation compared to primary amines (e.g., 1-Benzyl-1H-indol-6-amine), improving pharmacokinetic stability .
  • Indole vs.
  • Solubility Trade-offs : Bulky substituents like benzyl increase molecular weight and hydrophobicity, which may limit aqueous solubility but enhance membrane permeability .

Biological Activity

(1-Benzyl-1H-indol-6-yl)methylamine is a compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an indole ring system substituted with a benzyl group and a methylamine moiety. This unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of (1-Benzyl-1H-indol-6-yl)methylamine is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The indole ring can bind to multiple receptors, influencing various signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Gene Expression Modulation : The compound may alter gene expression profiles through its interactions at the molecular level, affecting cellular functions.

Biological Activities

Research indicates that (1-Benzyl-1H-indol-6-yl)methylamine exhibits a broad spectrum of biological activities:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation. For instance, studies have shown that analogs of indole derivatives can suppress the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
    Cell LineIC50 (µM)
    A54912.5
    MCF-70.87
  • Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus and Candida albicans has been documented .

Case Studies

Several studies highlight the biological activity of (1-Benzyl-1H-indol-6-yl)methylamine:

  • Anticancer Efficacy : A study focused on the antiproliferative effects of indole derivatives showed that compounds similar to (1-Benzyl-1H-indol-6-yl)methylamine significantly inhibited cell growth in vitro. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
  • Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, particularly against Gram-positive bacteria .

Comparison with Related Compounds

(1-Benzyl-1H-indol-6-yl)methylamine is often compared with other indole derivatives due to structural similarities:

Compound NameActivity TypeNotable Findings
Indole-3-acetic acidPlant hormoneInvolved in growth regulation
Lysergic acid diethylamide (LSD)HallucinogenPotent effects on serotonin receptors
TryptophanAmino acidPrecursor to serotonin; neuroprotective

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